molecular formula C13H18ClN3O2 B2816246 (2S,3aS,7aS)-1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride CAS No. 2173637-76-6

(2S,3aS,7aS)-1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride

Cat. No.: B2816246
CAS No.: 2173637-76-6
M. Wt: 283.76
InChI Key: PYFOYOFWAKTBTE-AELSBENASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3aS,7aS)-1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring attached to an octahydroindole scaffold, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aS,7aS)-1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride typically involves multiple steps:

    Formation of the Octahydroindole Scaffold: This can be achieved through hydrogenation of indole derivatives under high pressure and temperature using a suitable catalyst such as palladium on carbon.

    Pyrimidine Ring Introduction: The pyrimidine ring can be introduced via a nucleophilic substitution reaction where a pyrimidine derivative reacts with the octahydroindole intermediate.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for hydrogenation and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further saturate the indole ring or reduce the pyrimidine ring using agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated rings.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, (2S,3aS,7aS)-1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride can be used to study enzyme interactions and receptor binding due to its structural similarity to natural ligands.

Medicine

Medically, this compound has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes involved in disease pathways.

Industry

Industrially, it can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3aS,7aS)-1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The pyrimidine ring can mimic nucleic acid bases, allowing it to interfere with DNA or RNA processes. The indole scaffold can interact with protein receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3aS,7aS)-1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid: The free acid form without the hydrochloride salt.

    (2S,3aS,7aS)-1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxamide: An amide derivative.

    (2S,3aS,7aS)-1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylate: An ester derivative.

Uniqueness

The hydrochloride salt form of (2S,3aS,7aS)-1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid is unique due to its increased solubility in water, making it more suitable for biological and pharmaceutical applications. The presence of the pyrimidine ring also provides unique binding properties compared to other similar compounds.

This detailed overview should provide a comprehensive understanding of (2S,3aS,7aS)-1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride, its preparation, reactions, applications, and comparisons

Properties

IUPAC Name

(2S,3aS,7aS)-1-pyrimidin-2-yl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2.ClH/c17-12(18)11-8-9-4-1-2-5-10(9)16(11)13-14-6-3-7-15-13;/h3,6-7,9-11H,1-2,4-5,8H2,(H,17,18);1H/t9-,10-,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFOYOFWAKTBTE-AELSBENASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C3=NC=CC=N3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2C3=NC=CC=N3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.